molecular formula C21H17NO2 B3424506 (S)-4,5,5-Triphenyloxazolidin-2-one CAS No. 352534-92-0

(S)-4,5,5-Triphenyloxazolidin-2-one

Cat. No.: B3424506
CAS No.: 352534-92-0
M. Wt: 315.4 g/mol
InChI Key: QCWBJFYOEHCELV-IBGZPJMESA-N
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Description

(S)-4,5,5-Triphenyloxazolidin-2-one is a chiral oxazolidinone derivative known for its utility in asymmetric synthesis. This compound is characterized by its three phenyl groups attached to the oxazolidinone ring, which imparts significant steric hindrance and influences its reactivity and selectivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,5,5-Triphenyloxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound. For instance, the reaction of (S)-phenylglycinol with benzaldehyde under acidic conditions can yield the desired oxazolidinone.

    Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation reactions. This involves the reaction of the oxazolidinone with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the cyclization and alkylation reactions.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-4,5,5-Triphenyloxazolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the phenyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce alkyl or acyl groups.

Scientific Research Applications

(S)-4,5,5-Triphenyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to influence the stereochemistry of pharmaceutical compounds.

    Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of various pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-4,5,5-Triphenyloxazolidin-2-one exerts its effects involves:

    Molecular Targets: The compound interacts with various enzymes and receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways related to its chiral nature, affecting the stereochemistry of reactions and the activity of chiral molecules.

Comparison with Similar Compounds

Similar Compounds:

    ®-4,5,5-Triphenyloxazolidin-2-one: The enantiomer of (S)-4,5,5-Triphenyloxazolidin-2-one, with similar chemical properties but different stereochemistry.

    4-Phenyl-2-oxazolidinone: A simpler oxazolidinone derivative with only one phenyl group.

    5,5-Diphenyloxazolidin-2-one: Another derivative with two phenyl groups.

Uniqueness: this compound is unique due to its three phenyl groups, which provide significant steric hindrance and influence its reactivity and selectivity in asymmetric synthesis. This makes it particularly valuable as a chiral auxiliary in the production of enantiomerically pure compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(4S)-4,5,5-triphenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c23-20-22-19(16-10-4-1-5-11-16)21(24-20,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H,(H,22,23)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWBJFYOEHCELV-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584243
Record name (4S)-4,5,5-Triphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352534-92-0, 62183-23-7
Record name (4S)-4,5,5-Triphenyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352534-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-4,5,5-Triphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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